molecular formula C12H14N4O5 B130487 7-Nitrobenzoxadiazole-6-aminohexanoic acid CAS No. 88235-25-0

7-Nitrobenzoxadiazole-6-aminohexanoic acid

Cat. No. B130487
CAS RN: 88235-25-0
M. Wt: 294.26 g/mol
InChI Key: DJFNQJJTTPMBIL-UHFFFAOYSA-N
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Description

7-Nitrobenzoxadiazole-6-aminohexanoic acid is a derivative of 7-nitrobenzoxadiazole (NBD), which is a fluorophore commonly used in biochemical and chemical research for labeling and detecting amines. The compound is characterized by the presence of a nitro group and a benzoxadiazole ring, which are responsible for its photophysical properties. The addition of an aminohexanoic acid moiety to the NBD core structure potentially modifies its chemical behavior and solubility, making it useful for specific applications in molecular biology and chemistry.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 7-Nitrobenzoxadiazole-6-aminohexanoic acid, they do provide insights into related compounds. For instance, the photolysis of N-2,4-dinitrophenylamino-acids leads to the formation of 6-nitrobenzimidazole 1-oxides under certain pH conditions, which suggests that the nitro and amino groups play a significant role in the chemical transformations of these compounds . The synthesis of 7-Nitrobenzoxadiazole-6-aminohexanoic acid would likely involve the introduction of the aminohexanoic acid moiety to the NBD core through a suitable coupling reaction, taking into account the reactivity of the nitro group and the need to protect functional groups during the synthesis.

Molecular Structure Analysis

The molecular structure of 7-Nitrobenzoxadiazole-6-aminohexanoic acid can be inferred from the structural analysis of similar compounds. The crystal structures of 4-amino derivatives of 7-nitro-2,1,3-benzoxadiazole show that there is considerable electron delocalization in the molecule, although the oxadiazole ring does not participate in this delocalization . The bond lengths and planarity of the nitro group in relation to the benzoxadiazole unit are also notable features that would be expected in the structure of 7-Nitrobenzoxadiazole-6-aminohexanoic acid.

Chemical Reactions Analysis

The chemical reactions involving 7-Nitrobenzoxadiazole-6-aminohexanoic acid would likely be influenced by the presence of the nitro group and the aminohexanoic acid chain. The nitro group is an electron-withdrawing group that can affect the reactivity of the compound, particularly in nucleophilic substitution reactions or in the formation of intermediates such as nitroso compounds or hydroxylamines . The aminohexanoic acid chain could be involved in reactions typical of carboxylic acids and amines, such as amide bond formation or reactions with active esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Nitrobenzoxadiazole-6-aminohexanoic acid would be influenced by its molecular structure. The presence of the nitro group and the benzoxadiazole ring would contribute to the compound's absorbance and fluorescence characteristics, making it useful as a fluorophore . The solubility of the compound would be affected by the aminohexanoic acid moiety, which could increase its solubility in polar solvents due to the presence of both amine and carboxylic acid functional groups. The melting point, boiling point, and stability of the compound would be determined by the intermolecular forces present in the solid state, as seen in the crystal structures of related compounds .

Scientific Research Applications

Anticancer Applications

7-Nitrobenzoxadiazole derivatives, including 7-nitro-2,1,3-nitrobenzoxadiazole (NBD), have shown promising anticancer activity. A compound like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (NBDHEX) is an efficient inhibitor of glutathione S-transferases (GSTs) and triggers apoptosis in tumor cell lines. These compounds act as anticancer drugs by inhibiting GSTs catalytic activity and disrupting key signaling interactions. NBDHEX, in particular, is studied for its potential in clinical applications due to its strong inhibition of GSTP1-1, a key enzyme in cancer progression (Sha et al., 2018).

Analytical Applications

7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) is used as a fluorogenic and chromogenic reagent for the analysis of pharmaceutical amines using spectrophotometry and spectrofluorimetry. This application is vital for drug analysis in pharmaceutical and real samples (Elbashir et al., 2011).

High-Performance Liquid Chromatography (HPLC) Applications

NBD derivatives are used in HPLC for the derivatization of amines and amino acids. The use of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in HPLC is reviewed, highlighting their utility in analytical methods and instrumental developments (Aboul-Enein et al., 2011).

Photophysical Studies

NBD derivatives are studied for their photophysical properties. For instance, photophysical and density functional studies on NBD-based systems have been conducted to understand the interaction of inorganic anions with these derivatives. Such studies are crucial in developing selective signaling behaviors and understanding the molecular mechanisms behind these interactions (Das et al., 2012).

Fluorescent Probing Applications

NBD derivatives are used to create reversible fluorescent probes for detecting redox cycles in aqueous solutions and living cells. A study on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with NBD shows its potential as a multi-responsive luminescent sensor for various applications, including in living cells (Wang et al., 2016).

properties

IUPAC Name

6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFNQJJTTPMBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236920
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitrobenzoxadiazole-6-aminohexanoic acid

CAS RN

88235-25-0
Record name 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88235-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Nitrobenzoxadiazole-6-aminohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBD-Aminohexanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Shir Ali Poor, E Tazikeh-Lemeski - Journal of Chemical Reactivity …, 2021 - jcrs.ahvaz.iau.ir
In this study, drug discovery of SARS-CoV-2 nsp-16 effective in Coronavirus (COVID-19) has been accomplished by pharmacophore-based virtual screening among some analogs (…
Number of citations: 3 jcrs.ahvaz.iau.ir
Z Hesari, S Zolghadri, S Moradi, M Shahlaei… - Journal of …, 2021 - World Scientific
Non-Structural Protein 16 (NSP-16) is one of the most suitable targets for discovery of drugs for corona viruses including SARS-CoV-2. In this study, drug discovery of SARS-CoV-2 nsp-…
Number of citations: 1 www.worldscientific.com
Q Shi, H Yin, R Song, J Xu, J Tan, X Zhou, J Cen… - Nature Chemistry, 2023 - nature.com
… azodicarboxylate (DIAD), (E)-1-(5-carboxypentyl)-4-(2-(6-(diethylamino)benzofuran-2-yl)vinyl)pyridin-1-ium-3-sulfonate (MS735-COOH), 7-nitrobenzoxadiazole-6-aminohexanoic acid (…
Number of citations: 15 www.nature.com

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